![molecular formula C7H18N2S B053863 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol CAS No. 111709-66-1](/img/structure/B53863.png)
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol, also known as WR-1065, is a thiol compound that has been widely studied for its potential applications in radiation protection and chemotherapy. This compound is a prodrug of amifostine, which is the active form of the drug that provides radioprotection and chemoprotection.
Mecanismo De Acción
The mechanism of action of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol involves its ability to scavenge free radicals and reactive oxygen species (ROS), which are generated by radiation and chemotherapy. By reducing the levels of ROS, 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol protects normal tissues from damage, while sensitizing cancer cells to the effects of these treatments.
Biochemical and Physiological Effects:
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol has been shown to have a number of biochemical and physiological effects, including the ability to enhance DNA repair, reduce inflammation, and modulate immune function. These effects contribute to the radioprotective and chemoprotective properties of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol for lab experiments is its ability to protect normal tissues from radiation and chemotherapy, allowing for higher doses of these treatments to be used. However, the compound can also interfere with the efficacy of some chemotherapy drugs, and may have toxic effects at high doses.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol, including the development of new formulations and delivery methods, the investigation of its potential applications in other areas of medicine, such as neuroprotection and wound healing, and the exploration of its mechanisms of action at the molecular level. Additionally, there is a need for further clinical trials to determine the safety and efficacy of the compound in different patient populations.
Métodos De Síntesis
The synthesis of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol involves the reaction of S-(2,3-dihydroxypropyl)cysteine with 3-aminopropylamine. This reaction results in the formation of the prodrug, which is then converted into amifostine in vivo.
Aplicaciones Científicas De Investigación
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol has been extensively studied for its potential applications in radiation protection and chemotherapy. It has been shown to reduce the toxic effects of radiation and chemotherapy on normal tissues, while enhancing the efficacy of these treatments on cancer cells.
Propiedades
Número CAS |
111709-66-1 |
|---|---|
Nombre del producto |
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol |
Fórmula molecular |
C7H18N2S |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
2-[(3-amino-2,2-dimethylpropyl)amino]ethanethiol |
InChI |
InChI=1S/C7H18N2S/c1-7(2,5-8)6-9-3-4-10/h9-10H,3-6,8H2,1-2H3 |
Clave InChI |
XSKHFQKXXDAXNA-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)CNCCS |
SMILES canónico |
CC(C)(CN)CNCCS |
Sinónimos |
Ethanethiol, 2-[(3-amino-2,2-dimethylpropyl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



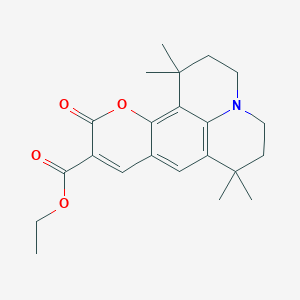
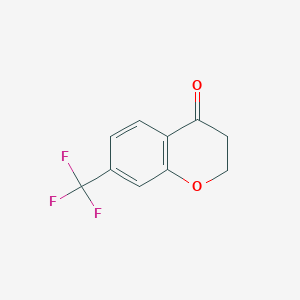



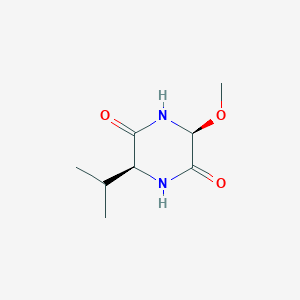

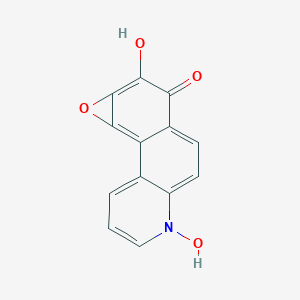

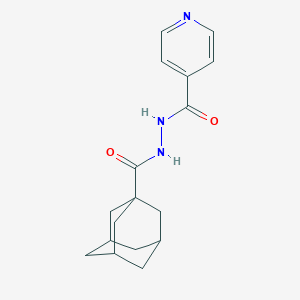
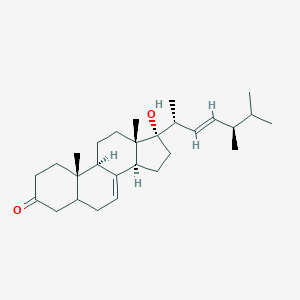
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
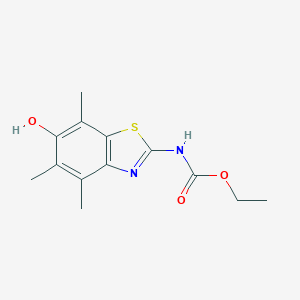
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)